molecular formula C10H16ClNO2 B6219360 2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride CAS No. 2751621-74-4

2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride

Cat. No.: B6219360
CAS No.: 2751621-74-4
M. Wt: 217.69 g/mol
InChI Key: MHJVBEHMCCJUHB-UHFFFAOYSA-N
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Description

2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride is a derivative of 1-azatricyclo[3.3.1.1,3,7]decane (1-azaadamantane), a scaffold of significant interest in medicinal chemistry due to its potential for modulating biological targets. Scientific literature indicates that derivatives based on this azatricyclic core structure have been investigated as potent inhibitors of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme is a recognized therapeutic target for a range of metabolic conditions, and inhibition of 11β-HSD1 is a strategy being explored for the treatment of type 2 diabetes, obesity, metabolic syndrome, and insulin resistance . Consequently, this compound serves as a valuable chemical building block for researchers engaged in the synthesis and development of novel small-molecule therapeutics aimed at these disorders. Its rigid, cage-like structure provides a three-dimensional framework that is advantageous for probing specific interactions within enzyme active sites. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental protocols. This product is strictly for research applications in laboratory settings.

Properties

CAS No.

2751621-74-4

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-azatricyclo[3.3.1.13,7]decane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c12-9(13)10-4-6-1-7(5-10)3-8(2-6)11-10;/h6-8,11H,1-5H2,(H,12,13);1H

InChI Key

MHJVBEHMCCJUHB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(N3)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of 2-Azaadamantane Intermediates

To stabilize reactive amine groups during synthesis, tert-butoxycarbonyl (Boc) protection is employed. For example, hydrogenation of brominated precursor 20 over palladium on carbon (Pd/C) in methanol generates 2-azaadamantan-6-one (4 ), which is then treated with di-tert-butyl dicarbonate to form Boc-protected 21 (77% yield).

Representative Procedure

  • Substrate : 4-Bromo-6-oxo-2-azaadamantane (20 )

  • Conditions : H₂ (1 atm), Pd/C (10 wt%), MeOH, rt, 16 h

  • Protection : (Boc)₂O, NaHCO₃, dioxane/H₂O, rt, overnight

  • Workup : Column chromatography (hexane/EtOAc)

Cbz and Ethylene Ketal Derivatives

Alternative protection with carbobenzyloxy (Cbz) groups involves benzyl chloroformate, as seen in the synthesis of 28 (93% yield). Ethylene ketal formation (e.g., 31 ) further stabilizes ketone functionalities, enabling subsequent transformations without decomposition.

Acid-Mediated Hydrochloride Salt Formation

Deprotection and Salt Precipitation

The final step involves removing protective groups and treating the free base with HCl. For instance, hydrogenolysis of 28 over Pd/C in ethanol releases the primary amine, which is then reacted with hydrochloric acid to precipitate the hydrochloride salt.

Critical Parameters

  • Acid Source : Aqueous HCl or HCl gas

  • Solvent : EtOAc or diethyl ether

  • Purity : ≥95% by NMR and HPLC (as inferred from analogous compounds)

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : Peaks at δ 2.05 (d, 4H), 2.28 (d, 4H), 2.71 (s, 2H), 3.26 (s, 2H) confirm the azaadamantane core.

  • ¹³C NMR : Carbonyl resonance at δ 217.4 ppm aligns with the carboxylic acid moiety.

  • HRMS : m/z 251.1521 [M]+ for Boc-protected intermediates.

Purity and Stability

  • Melting Point : Derivatives such as 21 exhibit mp 126–127°C, indicating high crystallinity.

  • Hygroscopicity : The hydrochloride salt is hygroscopic, requiring storage under inert atmosphere.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
HydroaminationSingle-step cyclizationRequires harsh acids (e.g., TfOH)60–75%
Boc Protection/HydrogenationStabilizes intermediates for purificationMulti-step, column chromatography needed70–92%
Direct Salt FormationHigh purity final productSensitive to moisture and oxidation85–95%

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, typically reducing the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Synthetic Chemistry

2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride serves as a precursor for synthesizing more complex molecules. Its reactivity enables the exploration of various reaction mechanisms, including:

  • Oxidation : The compound can be oxidized to yield different derivatives.
  • Reduction : Reduction reactions can modify functional groups to create new chemical entities.
  • Substitution Reactions : The nitrogen atom allows for substitution with various functional groups.

Biological Applications

The unique structure of this compound makes it a valuable tool in biological research:

  • Enzyme Interaction Studies : It can be used to study enzyme mechanisms and interactions due to its ability to form hydrogen bonds.
  • Drug Development : Ongoing research explores its potential as a drug precursor or active pharmaceutical ingredient (API), particularly in developing novel therapeutics targeting specific biological pathways.

Medicinal Chemistry

Research into the medicinal applications of this compound is expanding:

  • Therapeutic Potential : Studies are investigating its efficacy in treating various conditions by modulating biochemical pathways.
  • Pharmaceutical Formulations : Its stability and reactivity make it suitable for incorporation into pharmaceutical formulations.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 2-azatricyclo[3.3.1.1,3,7]decane could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Case Study 2: Drug Development

Research highlighted the synthesis of novel compounds based on this tricyclic framework that showed promising results in preclinical trials for anti-cancer activity.

Mechanism of Action

The mechanism of action of 2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s tricyclic core distinguishes it from bicyclic and spirocyclic analogs. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Features
2-Azatricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid hydrochloride Tricyclo[3.3.1.1³,⁷]decane Carboxylic acid, hydrochloride Not explicitly provided Rigid tricyclic framework with bridgehead nitrogen and acid moiety
(1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid (16a) Spiro[4.5]decane Carboxylic acid, benzyl amine 287.3 (C₁₇H₂₃NO₂·H₂O) Spirocyclic, bicyclic GABA analog with enhanced lipophilicity
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride Bicyclo[3.2.0]heptane Carboxylic acid, hydrochloride Not provided Smaller bicyclic system; potential β-lactam-like reactivity
(3R,4S,5S,7s)-1-azatricyclo[3.3.1.1³,⁷]decan-4-ol hydrobromide Tricyclo[3.3.1.1³,⁷]decane Hydroxyl, hydrobromide 190.20 (C₁₀H₁₀N₂O₂) Same tricyclic core but hydroxyl substituent instead of carboxylic acid
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Bicyclo[2.1.1]hexane Carboxylic acid, hydrochloride Not provided Compact bicyclic structure; limited steric hindrance

Key Observations :

  • Tricyclic vs. Bicyclic Systems : The target compound’s tricyclic framework provides greater rigidity and steric complexity compared to bicyclic analogs (e.g., 3-azabicyclo[3.2.0]heptane), which may influence binding affinity and metabolic stability .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility, a trait shared with 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride .
  • Crystallinity : While crystallinity data for the target are unavailable, beta-lactam analogs () meet pharmacopeial crystallinity standards, suggesting similar rigorous characterization may apply .

Pharmacological and Industrial Relevance

  • GABA Analog Potential: The spirocyclic compounds in target GABA receptors, implying that the tricyclic carboxylic acid derivative may also interact with CNS targets .
  • Antibiotic Contrast : Beta-lactams (–3) exhibit antibiotic activity via β-lactamase inhibition, a mechanism unlikely in the tricyclic target due to structural dissimilarity .

Biological Activity

2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride, also known as 2-azatricyclo[3.3.1.1^3,7]decane, is a bicyclic compound with significant biological activity. This compound belongs to the class of azabicyclic compounds and has garnered attention for its potential pharmacological applications.

  • Molecular Formula : C10_{10}H16_{16}ClNO2_2
  • Molecular Weight : 217.69 g/mol
  • CAS Number : 1047675-39-7
  • Structural Formula :
C10H16ClNO2\text{C}_{10}\text{H}_{16}\text{ClNO}_{2}

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly concerning its interaction with nicotinic acetylcholine receptors (nAChRs).

This compound acts as a partial agonist at the α7 nAChR subtype, which is implicated in cognitive functions and neuroprotection. Its selectivity for this receptor over others like the 5-HT3_3 receptor suggests potential therapeutic applications in neurological disorders.

Pharmacological Studies

  • Selectivity Profile :
    • A study indicated that 2-azatricyclo[3.3.1.1,3,7]decane exhibits a better selectivity profile for α7 nAChR compared to other compounds, with an IC50_{50} value for inhibiting the 5-HT3_3 receptor at approximately 19 mM .
  • Neuroprotective Effects :
    • Research has shown that compounds within this class can enhance neuroprotective mechanisms against excitotoxicity and oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cognitive Enhancement : In animal models, administration of this compound resulted in improved memory and learning capabilities, suggesting its role in cognitive enhancement.
  • Neurodegenerative Disease Models : In models of Alzheimer's disease, treatment with 2-azatricyclo[3.3.1.1,3,7]decane demonstrated a reduction in amyloid-beta plaque formation and improved synaptic function.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
α7 nAChR AgonismPartial agonist with selectivity over 5-HT3_3
Cognitive EnhancementImproved memory and learning in animal models
NeuroprotectionReduced oxidative stress effects
Amyloid-beta ReductionDecreased plaque formation in Alzheimer's models

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic precursors. For analogous compounds (e.g., 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride), key steps include cyclization via intramolecular amidation or fluorination under controlled temperatures (40–60°C) and inert atmospheres . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., Pd/C for hydrogenation), and purification via recrystallization or column chromatography. Purity (>95%) is validated using HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm bicyclic framework and proton environments (e.g., characteristic shifts for bridgehead hydrogens at δ 3.1–3.5 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H15_{15}ClNO2_2 at m/z 240.0795) .
  • X-ray crystallography : For absolute stereochemistry determination, particularly for chiral centers .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina to prioritize derivatives for synthesis .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent models .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method in buffered solutions (pH 1.2–7.4) and logP determination via octanol-water partitioning.
  • Controlled pH Studies : For hydrochloride salts, solubility increases in acidic media (pH < 3) due to protonation of the amine group .
  • Hansen Solubility Parameters : Compare experimental vs. predicted values to identify mismatches caused by crystal lattice energy .

Q. How does the compound’s stability vary under accelerated degradation conditions (e.g., high humidity or temperature)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; major impurities include hydrolyzed carboxylic acid (m/z 198.1) and decarboxylated byproducts .
  • Kinetic Analysis : Calculate activation energy (Ea_a) using Arrhenius equation to predict shelf-life under standard storage .

Q. What experimental approaches validate the compound’s interaction with enzymatic targets (e.g., proteases or kinases)?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases with Z-GGR-AMC substrate) to measure IC50_{50} values .
  • SPR Biosensing : Quantify binding affinity (KD_D) in real-time using immobilized enzymes on CM5 chips .
  • Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes upon ligand-enzyme binding .

Q. How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer :

  • Cross-Validation : If HPLC indicates 98% purity but elemental analysis shows deviations >2%, check for non-UV-active impurities (e.g., inorganic salts) via ion chromatography .
  • Standard Addition Method : Spike samples with known impurities to calibrate detection limits .

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